molecular formula C12H22N2O2 B7922645 1-((S)-2-{[Cyclopropyl-(2-hydroxy-ethyl)-amino]-methyl}-pyrrolidin-1-yl)-ethanone

1-((S)-2-{[Cyclopropyl-(2-hydroxy-ethyl)-amino]-methyl}-pyrrolidin-1-yl)-ethanone

Cat. No.: B7922645
M. Wt: 226.32 g/mol
InChI Key: USHOFHQECCKRLF-LBPRGKRZSA-N
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Description

1-((S)-2-{[Cyclopropyl-(2-hydroxy-ethyl)-amino]-methyl}-pyrrolidin-1-yl)-ethanone (CAS: 929971-61-9) is a chiral pyrrolidine-derived compound featuring a cyclopropyl-(2-hydroxyethyl)amino substituent at the 2-position of the pyrrolidine ring and an acetyl group at the 1-position. Its stereochemistry is defined by the (S)-configuration at the pyrrolidine carbon bearing the amino-methyl group. The hydroxyethyl and cyclopropyl groups may enhance solubility and metabolic stability compared to simpler pyrrolidine derivatives, while the acetyl group contributes to its electrophilic reactivity.

Properties

IUPAC Name

1-[(2S)-2-[[cyclopropyl(2-hydroxyethyl)amino]methyl]pyrrolidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O2/c1-10(16)14-6-2-3-12(14)9-13(7-8-15)11-4-5-11/h11-12,15H,2-9H2,1H3/t12-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USHOFHQECCKRLF-LBPRGKRZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCCC1CN(CCO)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N1CCC[C@H]1CN(CCO)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((S)-2-{[Cyclopropyl-(2-hydroxy-ethyl)-amino]-methyl}-pyrrolidin-1-yl)-ethanone typically involves a multi-step reaction pathway:

  • Starting Material: : The process begins with readily available starting materials like pyrrolidine and cyclopropylamine.

  • N-alkylation: : The pyrrolidine nitrogen is alkylated using an appropriate alkylating agent to introduce the ethanone group.

  • Hydroxyethylation: : The hydroxyethyl group is introduced via an addition reaction with ethylene oxide.

  • Cyclopropylation: : The cyclopropyl group is then attached through a cyclopropanation reaction.

Industrial Production Methods

In industrial settings, the production of this compound requires stringent conditions and catalysts to achieve high yields and purity:

  • Catalysts: : Transition metal catalysts like palladium may be used for specific steps.

  • Reagents: : High-purity solvents and reagents are essential to minimize side reactions.

  • Conditions: : Reactions are often conducted under an inert atmosphere and at controlled temperatures to ensure safety and efficiency.

Chemical Reactions Analysis

Types of Reactions It Undergoes

1-((S)-2-{[Cyclopropyl-(2-hydroxy-ethyl)-amino]-methyl}-pyrrolidin-1-yl)-ethanone can participate in a variety of chemical reactions:

  • Oxidation: : The hydroxyethyl group can be oxidized to form ketones or aldehydes.

  • Reduction: : The ethanone group can be reduced to secondary alcohols.

  • Substitution: : The amino group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions Used in These Reactions

  • Oxidation: : Reagents like PCC (Pyridinium chlorochromate) or KMnO4 are commonly used.

  • Reduction: : Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are effective reducing agents.

  • Substitution: : Halogenated alkylating agents such as alkyl halides are often employed.

Major Products Formed from These Reactions

  • Oxidation Products: : Aldehydes, ketones.

  • Reduction Products: : Secondary alcohols.

  • Substitution Products: : Various substituted pyrrolidine derivatives.

Scientific Research Applications

This compound has a broad spectrum of applications in scientific research:

  • Chemistry: : Used as a building block in organic synthesis to create more complex molecules.

  • Biology: : Studied for its potential role in modulating biological pathways.

  • Medicine: : Investigated as a potential therapeutic agent due to its pharmacological properties.

  • Industry: : Utilized in the development of novel materials and pharmaceuticals.

Mechanism of Action

The mechanism by which 1-((S)-2-{[Cyclopropyl-(2-hydroxy-ethyl)-amino]-methyl}-pyrrolidin-1-yl)-ethanone exerts its effects is primarily based on its interaction with biological molecules:

  • Molecular Targets: : It may interact with enzymes, receptors, or nucleic acids.

  • Pathways Involved: : The compound can modulate signaling pathways, alter gene expression, or inhibit enzymatic activities, depending on the context of its use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional features of 1-((S)-2-{[Cyclopropyl-(2-hydroxy-ethyl)-amino]-methyl}-pyrrolidin-1-yl)-ethanone are compared below with five analogous compounds (Table 1).

Table 1: Structural and Functional Comparison of Selected Pyrrolidine/Piperidine Derivatives

Compound Name CAS Number Core Ring Substituents Molecular Weight Key Features
This compound 929971-61-9 Pyrrolidine Cyclopropyl-(2-hydroxyethyl)amino, acetyl 240.35 g/mol Chiral (S), hydroxyethyl enhances hydrophilicity
1-(4-{[Cyclopropyl-(2-hydroxy-ethyl)-amino]-methyl}-piperidin-1-yl)-ethanone 1353985-44-0 Piperidine Cyclopropyl-(2-hydroxyethyl)amino, acetyl 254.38 g/mol Six-membered ring, increased conformational flexibility
(S)-2-Amino-1-(2-((benzyl(cyclopropyl)amino)methyl)pyrrolidin-1-yl)ethanone 1354002-36-0 Pyrrolidine Benzyl-cyclopropylamino, acetyl, amine 287.39 g/mol Benzyl group may improve lipophilicity and receptor binding
(S)-1-(2-(((2-Aminoethyl)(isopropyl)amino)methyl)pyrrolidin-1-yl)ethanone 1354016-08-2 Pyrrolidine Isopropyl-2-aminoethylamino, acetyl 227.35 g/mol Aminoethyl group introduces basicity; isopropyl enhances steric bulk
1-[(2S)-1-Amino-2-pyrrolidinyl]-ethanone 1368005-98-4 Pyrrolidine Amine, acetyl 128.17 g/mol Simplest analog; lacks cyclopropyl/hydroxyethyl, minimal steric hindrance

Key Structural Differences and Implications

Ring Size: The piperidine analog (CAS 1353985-44-0) exhibits a six-membered ring, which confers greater conformational flexibility compared to the five-membered pyrrolidine core. This may alter binding kinetics in biological targets .

Substituent Effects: Hydroxyethyl Group: Present in the parent compound and its piperidine analog, this group enhances hydrophilicity and hydrogen-bonding capacity, improving aqueous solubility . Benzyl Substituent (CAS 1354002-36-0): Introduces aromaticity and lipophilicity, which could enhance membrane permeability or affinity for hydrophobic enzyme pockets .

Stereochemistry :

  • The (S)-configuration in the parent compound (CAS 929971-61-9) and analogs (e.g., CAS 1354016-08-2) is critical for enantioselective interactions, such as binding to chiral receptors or enzymes .

Biological Activity

1-((S)-2-{[Cyclopropyl-(2-hydroxy-ethyl)-amino]-methyl}-pyrrolidin-1-yl)-ethanone is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, characterization, and various biological activities, including antibacterial, antifungal, and antioxidant properties.

Chemical Structure and Properties

The molecular formula of this compound is C13H24N2O2C_{13}H_{24}N_2O_2, with a molecular weight of approximately 240.34 g/mol. The compound features a pyrrolidine ring substituted with a cyclopropyl group and a hydroxyethyl amino moiety, which may contribute to its biological profile.

Synthesis

The synthesis of this compound typically involves the reaction of cyclopropyl amines with appropriate carbonyl precursors. The detailed synthetic pathway can be derived from established methods in organic chemistry, utilizing techniques such as nucleophilic substitutions and cyclization reactions.

Antibacterial Activity

Research indicates that compounds similar to this compound exhibit significant antibacterial properties. For instance, derivatives of pyrrolidine have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Bacillus subtilis . In one study, compounds were tested using the disc diffusion method, revealing zones of inhibition that suggest effective antibacterial activity at varying concentrations .

CompoundTarget BacteriaZone of Inhibition (mm)
1Staphylococcus aureus15
2Bacillus subtilis12
3Escherichia coliNo inhibition

Antifungal Activity

In studies assessing antifungal properties, related compounds have demonstrated effectiveness against Aspergillus species but showed no activity against Candida albicans . This selective antifungal activity suggests potential applications in treating specific fungal infections .

Antioxidant Activity

The antioxidant capacity of this compound has been evaluated using the DPPH radical scavenging assay. Compounds with similar structures exhibited high radical scavenging abilities, indicating a potential for mitigating oxidative stress .

CompoundDPPH Scavenging Activity (%)
188.6
287.7
378.6

Case Studies

Several case studies have highlighted the biological relevance of cyclopropyl-containing compounds:

  • Antimicrobial Properties : A study published in the Journal of Drug Bioassay demonstrated that pyrrolidine derivatives showed significant inhibition against Mycobacterium tuberculosis at concentrations as low as 100μg/L100\mu g/L .
  • Inflammation Studies : Although some derivatives showed promise in antibacterial tests, none exhibited notable anti-inflammatory activity in carrageenan-induced models .
  • Structure-Activity Relationship (SAR) : Research has indicated that modifications to the cyclopropyl or hydroxyethyl groups can enhance biological activity, emphasizing the importance of structural optimization in drug design .

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